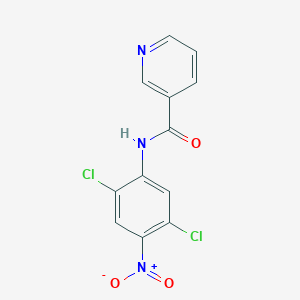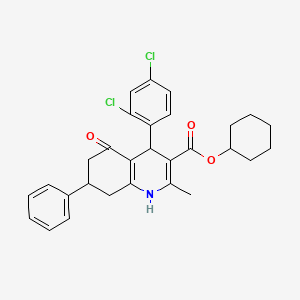![molecular formula C13H22N2O2S B5143010 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5143010.png)
2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched.
Wirkmechanismus
2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol exerts its pharmacological effects by selectively inhibiting BTK. It binds to the active site of BTK and prevents its activation, thereby inhibiting the downstream signaling pathways that promote B-cell proliferation and survival. This leads to the suppression of B-cell function and the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also been shown to have immunomodulatory effects in autoimmune disorders, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol has been shown to reduce B-cell activation and autoantibody production in these diseases, leading to a reduction in disease activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. It has also shown good pharmacokinetic properties, including oral bioavailability and good tissue distribution. However, one of the limitations of 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 enzyme system.
Zukünftige Richtungen
There are several potential future directions for the research and development of 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol. One area of focus is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another area of focus is the development of 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol analogs with improved pharmacokinetic properties and potency. Additionally, 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol may have potential applications in other diseases, such as solid tumors and viral infections, which warrant further investigation.
Synthesemethoden
The synthesis of 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol involves a series of chemical reactions that result in the final product. The process involves the reaction of 2-(2-aminoethoxy)ethanol with 4-bromomethyl-2-thiophenemethanol in the presence of a base, followed by the reaction of the resulting intermediate with 1-piperazineethanol. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol has been the subject of extensive scientific research for its potential therapeutic applications in various diseases. It has been studied as an inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. This pathway plays a crucial role in the development and function of B-cells, and its dysregulation has been implicated in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c16-8-10-17-9-7-14-3-5-15(6-4-14)12-13-2-1-11-18-13/h1-2,11,16H,3-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKCCFFZFWQUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol](/img/structure/B5142930.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142941.png)
![1-allyl-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5142945.png)

![3-bromo-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142979.png)
![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5142986.png)
![N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5142989.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B5142993.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5143018.png)
![4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5143030.png)
![4-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5143038.png)
